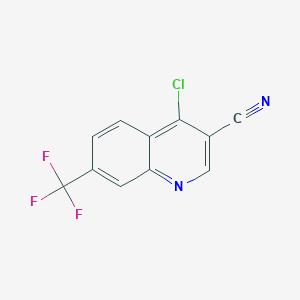

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile

Übersicht

Beschreibung

Tigecyclinhydrochlorid ist ein Glycylcyclin-Antibiotikum, das zur Bekämpfung bakterieller Infektionen entwickelt wurde, insbesondere solcher, die durch Antibiotika-resistente Bakterien verursacht werden. Es ist ein Derivat von Minocyclin und gehört zur Klasse der Tetracyclin-Antibiotika. Tigecyclinhydrochlorid wird intravenös verabreicht und ist bekannt für seine breite Wirksamkeit gegen grampositive und gramnegative Bakterien, einschließlich multiresistenter Stämme .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tigecyclinhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung von 9-Aminominocyclin. Dieser Zwischenstoff wird dann in Gegenwart von N-Methyl-2-pyrrolidon als Lösungsmittel mit einem aktiven Triazinester umgesetzt. Die Reaktion wird bei niedrigen Temperaturen (0 °C bis 5 °C) durchgeführt und dann mehrere Stunden bei Raumtemperatur (20 °C bis 30 °C) ablaufen gelassen. Das Produkt wird dann mit Aceton ausgefällt und durch Kristallisation gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tigecyclinhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen. Die Verwendung fortschrittlicher chromatographischer Verfahren ist bei der Reinigung und Quantifizierung von Tigecyclinhydrochlorid üblich .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tigecycline hydrochloride involves several steps, starting with the preparation of 9-amino minocycline. This intermediate is then reacted with an active triazine ester in the presence of N-methyl-2-pyrrolidone as a solvent. The reaction is carried out at low temperatures (0°C to 5°C) and then allowed to proceed at room temperature (20°C to 30°C) for several hours. The product is then precipitated using acetone and purified through crystallization .

Industrial Production Methods

Industrial production of tigecycline hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced chromatographic techniques is common in the purification and quantification of tigecycline hydrochloride .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tigecyclinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist seine Wechselwirkung mit Monooxygenase-Enzymen, die zur Hydroxylierung von Tigecyclin führen kann .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Tigecyclinhydrochlorid verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie N-Methyl-2-pyrrolidon und Aceton. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Tigecyclinhydrochlorid gebildet werden, sind hydroxylierte Derivate und andere modifizierte Formen, die eine antibakterielle Aktivität behalten. Diese Produkte werden oft untersucht, um den Stoffwechsel und die Resistenzmechanismen des Medikaments zu verstehen .

Wissenschaftliche Forschungsanwendungen

Tigecyclinhydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktionen von Glycylcyclin-Antibiotika zu untersuchen.

Biologie: Wird in der Forschung zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika eingesetzt.

Medizin: Wird auf seine Wirksamkeit bei der Behandlung verschiedener bakterieller Infektionen untersucht, einschließlich solcher, die durch multiresistente Stämme verursacht werden.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Wirkstoff-Abgabesysteme eingesetzt .

Wirkmechanismus

Tigecyclinhydrochlorid übt seine antibakterielle Wirkung aus, indem es die Proteinsynthese in Bakterien hemmt. Es bindet an die 30S-ribosomale Untereinheit und blockiert den Eintritt von Aminosäure-tRNA-Molekülen in die A-Stelle des Ribosoms. Dadurch wird die Einarbeitung von Aminosäureresten in sich verlängernde Peptidketten verhindert, wodurch das Bakterienwachstum gehemmt wird .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit specific protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to tumor growth and survival .

Antimicrobial Activity

The compound's structure allows it to disrupt cellular processes in microorganisms, making it a candidate for antimicrobial applications. Studies suggest its potential effectiveness against various bacterial strains, which could lead to new treatments for infections resistant to conventional antibiotics .

Pharmaceutical Intermediate

Due to its chemical properties, this compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo further modifications enhances its utility in drug development .

Agrochemical Applications

This compound is being explored for use in agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving the efficacy of pesticides and herbicides by increasing their absorption and retention in plant tissues.

Material Science

Dye-Sensitized Solar Cells (DSSCs)

The compound's ability to bind with metal centers allows it to be used in the development of dye complexes for dye-sensitized solar cells. These complexes can enhance the efficiency of solar energy conversion by improving light absorption and electron transfer processes .

Bioimaging and Sensors

The chloro substituent on the molecule provides a site for further chemical modifications, allowing it to be developed into bidentate ligands suitable for bioimaging and sensing applications. This capability is important for creating sensitive detection systems in biological research .

-

Inhibition of Protein Kinases

A study demonstrated that derivatives of this compound effectively inhibited EGF-R kinase, showing comparable activity to established inhibitors . This suggests potential applications in targeted cancer therapies. -

Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antimicrobial activity against multi-drug resistant bacteria, highlighting its potential as a new class of antibiotics. -

Application in DSSCs

Research into dye-sensitized solar cells showed that incorporating this compound into the dye formulation improved light absorption and overall efficiency compared to traditional dyes .

Wirkmechanismus

Tigecycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Minocyclin: Ein Tetracyclin-Antibiotikum, von dem Tigecyclin abgeleitet ist.

Doxycyclin: Ein weiteres Tetracyclin-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Tetracyclin: Die Stammverbindung der Tetracyclin-Klasse von Antibiotika.

Einzigartigkeit von Tigecyclinhydrochlorid

Tigecyclinhydrochlorid ist einzigartig, da es in der Lage ist, gängige Tetracyclin-Resistenzmechanismen wie Effluxpumpen und ribosomalen Schutz zu überwinden. Dies macht es wirksam gegen ein breiteres Spektrum bakterieller Krankheitserreger, einschließlich multiresistenter Stämme .

Biologische Aktivität

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula : C10H5ClF3N

- Molecular Weight : 237.6 g/mol

- CAS Number : 143659-15-8

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

-

Antimicrobial Activity :

- The compound has demonstrated significant antibacterial properties against various strains of bacteria, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

-

Antimalarial Activity :

- Research indicates that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, particularly against chloroquine-resistant strains. The structure-activity relationship (SAR) studies highlight that modifications in the side chains can enhance efficacy against resistant strains, with some derivatives showing IC50 values in the nanomolar range .

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate signaling pathways involved in cell growth and survival is under investigation.

Pharmacological Applications

The compound's diverse biological activities have led to its exploration in several therapeutic areas:

- Infectious Diseases : Its efficacy against resistant bacterial and parasitic infections positions it as a candidate for developing new antimicrobial agents.

- Cancer Therapy : Ongoing research aims to evaluate its potential as an anticancer drug, focusing on its mechanism of action and effectiveness in preclinical models.

Case Studies and Research Findings

-

Antimalarial Efficacy :

A study conducted on various derivatives of quinoline compounds revealed that those containing the trifluoromethyl group exhibited enhanced antimalarial activity compared to their non-fluorinated counterparts. For instance, one derivative showed an IC50 value of 9.79 nM against chloroquine-resistant P. falciparum strains, indicating a substantial increase in potency .Compound IC50 (nM) Activity Type Derivative A 9.79 Antimalarial Derivative B 11.16 Antimalarial Derivative C 5.46 Chloroquine -

Antibacterial Activity :

In vitro studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

Eigenschaften

IUPAC Name |

4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-3-7(11(13,14)15)1-2-8(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFHTWFQIYUQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650689 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157301-81-0 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.